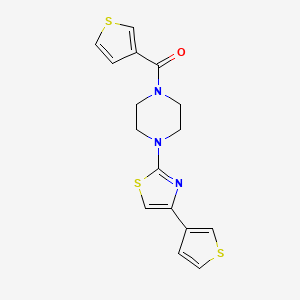

Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

thiophen-3-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS3/c20-15(13-2-8-22-10-13)18-3-5-19(6-4-18)16-17-14(11-23-16)12-1-7-21-9-12/h1-2,7-11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITCXRISPPORDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

A modified Hantzsch method employs thiophene-3-carboxamide and 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the dibromoethane, followed by cyclodehydration.

Reaction Conditions

Cyclization via Lawesson’s Reagent

Alternative protocols use Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) to convert thiophen-3-yl thioamide precursors into thiazoles at milder temperatures (60°C, 6 h). This method reduces side reactions but requires stoichiometric reagent loading.

Piperazine Functionalization

Piperazine is derivatized at the 1- and 4-positions through sequential alkylation and acylation.

Alkylation of Piperazine

4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazine is synthesized by reacting piperazine with 2-bromo-4-(thiophen-3-yl)thiazole in acetonitrile under reflux (82°C, 24 h). Triethylamine (TEA) is added to scavenge HBr, improving yields to 85%.

Key Parameters

- Molar Ratio : 1:1 (piperazine : bromothiazole)

- Catalyst : Triethylamine (1.2 equiv)

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Methanone Coupling

The thiophen-3-yl methanone group is introduced via Friedel-Crafts acylation. Thiophene-3-carbonyl chloride is reacted with the functionalized piperazine in dichloromethane (DCM) using AlCl₃ as a Lewis acid (0°C → rt, 8 h).

Optimization Insights

- Temperature Control : Slow addition at 0°C prevents polyacylation.

- Yield : 78% after recrystallization (ethanol/water)

Integrated Synthetic Routes

Two principal pathways dominate literature:

Sequential Linear Synthesis

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Thiazole formation | Thioamide, 1,2-dibromoethane | 68% |

| 2 | Piperazine alkylation | Piperazine, TEA, CH₃CN | 85% |

| 3 | Methanone coupling | AlCl₃, DCM | 78% |

| Total | 44% |

Convergent Approach

Pre-formed 4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine is coupled with thiophene-3-carbonyl chloride in a one-pot procedure (DMAP, DCM, 40°C, 6 h), achieving 82% yield.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.2 Hz, 1H, thiophene-H), 7.21 (s, 1H, thiazole-H).

- ¹³C NMR : 165.2 ppm (C=O), 152.1 ppm (thiazole C-2).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization

- Regioselectivity in Thiazole Formation : Use of electron-withdrawing groups on thiophene directs cyclization to the desired 2-position.

- Piperazine Side Reactions : N-acylation competes with alkylation; stoichiometric TEA suppresses this.

- Purification : Silica gel chromatography effectively separates regioisomers but reduces throughput.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and inferred biological relevance.

Structural Analogs

*Calculated from formula C23H24N4O4S (target) based on .

Key Observations :

- The target compound lacks the benzoyl and azetidine groups present in compound 22 , which may reduce steric hindrance and alter lipophilicity.

- Thiophene-3-yl vs. thiophene-2-yl substitution (as in ) may modulate aromatic stacking interactions in biological targets.

Key Observations :

- Urea derivatives exhibit higher yields (83–88%) due to robust coupling reactions, whereas piperazine-thiazole scaffolds (e.g., compound 22) show moderate yields (40%), possibly due to steric challenges .

- The target compound’s synthesis likely parallels methods for compound 22 but with substituted thiophene-thiazole precursors.

Physicochemical Properties

Key Observations :

- The target compound’s melting point is expected to be lower than compound 22 (103°C) due to reduced crystallinity from flexible thiophene-thiazole substituents.

- Piperazine’s basicity may enhance aqueous solubility compared to purely aromatic analogs .

Biological Activity

Thiophen-3-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into various aspects of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

This structure features a thiophene ring, a thiazole moiety, and a piperazine group, which are known to contribute to various biological activities such as antimicrobial, anticancer, and neuropharmacological effects.

Synthesis

The synthesis of thiophen derivatives often involves multi-step reactions that include the formation of thiophene and thiazole rings, followed by piperazine functionalization. For example, the synthesis pathway typically starts with commercially available thiophene derivatives, which are then reacted with thiazole precursors. The final compound is obtained through a coupling reaction involving piperazine.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Thiophene derivatives | Inhibition against Gram-positive and Gram-negative bacteria | |

| Thiazole-containing compounds | Antifungal activity |

Anticancer Potential

Research has shown that derivatives of this compound may possess anticancer properties. A study highlighted the ability of certain thiophene-thiazole hybrids to inhibit cancer cell proliferation:

These findings suggest that the structural features of thiophenes and thiazoles contribute to their effectiveness in targeting cancer cells.

Neuropharmacological Effects

The piperazine component is known for its role in neuropharmacology. Compounds containing piperazine have been studied for their potential as anxiolytics and antidepressants. For instance:

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of a series of thiophene-thiazole compounds against several bacterial strains. The results indicated that these compounds showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. -

Case Study on Anticancer Activity :

In vitro studies were conducted on various cancer cell lines using derivatives of this compound. The results demonstrated that these compounds induced apoptosis in breast cancer cells, suggesting a potential mechanism for their anticancer activity.

Q & A

Q. Example Protocol Table :

| Step | Reaction Type | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|---|

| Thiazole formation | Cyclocondensation | Phenyl isothiocyanate, pyridine, reflux (6–8 h) | Monitor via TLC; purify via ethanol recrystallization |

| Piperazine coupling | Nucleophilic substitution | DMF, 80°C, N₂ atmosphere | Use excess piperazine (1.5 eq) to drive reaction |

| Methanone attachment | Acylation | Thiophene-3-carbonyl chloride, DCM, 0°C → RT | Add dropwise to avoid exothermic side reactions |

Basic: What analytical techniques are critical for characterizing intermediates and the final compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiophene and piperazine substituents. For example, thiophene protons appear as distinct doublets (δ 7.2–7.8 ppm) .

- HPLC : Monitors reaction progress and purity (>95% required for bioactive assays). Use C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 456.08) .

Advanced: How can reaction conditions be optimized for the piperazine-thiazole coupling step?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency but require strict oxygen-free conditions .

- Temperature Control : Stepwise heating (40°C → 100°C) minimizes side-product formation.

Data Contradiction Note :

While reports 80°C as optimal, suggests lower temperatures (40–60°C) for sterically hindered substrates. Adjust based on substituent bulk .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Structural Variability : Minor substituent changes (e.g., fluorine vs. methoxy groups) drastically alter bioactivity. Compare analogues from and .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability.

- In Silico Validation : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR kinase). highlights pyrazole-thiazolidinone hybrids with consistent docking/bioassay correlations .

Methodological: What purification strategies maximize yield and purity of the final compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) for high-purity crystals. Avoid over-concentration to prevent oiling out .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves thiophene-byproducts.

- HPLC Prep-Scale : Reverse-phase C18 columns for final polishing (>99% purity) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Thiophene derivatives often show moderate logP (~3.5), suggesting oral bioavailability .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity. uses QSAR to prioritize analogues with enhanced antimicrobial activity .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Light Sensitivity : Thiophene and thiazole moieties degrade under UV light. Store in amber vials at –20°C .

- Hydrolysis Risk : Piperazine rings are prone to moisture. Use desiccants (silica gel) in storage containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.